5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{4-(4-FLUOROPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL” is a complex organic molecule that features multiple functional groups, including a fluorophenyl group, a piperazine ring, a methylphenyl group, a furan ring, and a triazolothiazole core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route might include:
Formation of the Piperazine Ring: Starting with a fluorophenyl derivative, the piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation to attach the methylphenyl group to the piperazine ring.
Construction of the Triazolothiazole Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction.
Final Assembly: The final step would involve the coupling of the various fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Optimization of Reaction Conditions: Temperature, pressure, solvent, and catalysts are optimized.
Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify specific functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. It might:
Bind to Enzymes: Inhibiting or activating specific enzymes.
Interact with Receptors: Modulating receptor activity.
Affect Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-(4-CHLOROPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
- 5-{4-(4-BROMOPHENYL)PIPERAZIN-1-YLMETHYL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C26H24FN5O2S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C26H24FN5O2S/c1-17-4-6-18(7-5-17)22(31-14-12-30(13-15-31)20-10-8-19(27)9-11-20)23-25(33)32-26(35-23)28-24(29-32)21-3-2-16-34-21/h2-11,16,22,33H,12-15H2,1H3 |
InChI Key |
SPFUHWJSHZRNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.